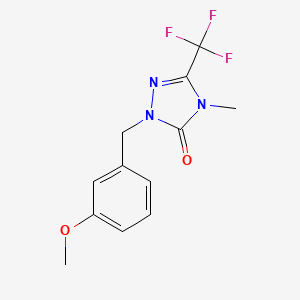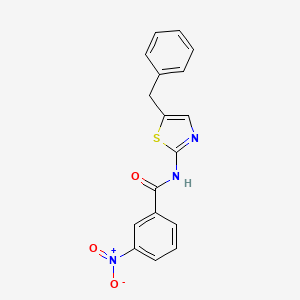
4-Benzoylmorpholin-3-one
Descripción general
Descripción
“4-Benzoylmorpholin-3-one” is a chemical compound with the molecular formula C11H11NO3 . It is a derivative of morpholine, which is a common motif in many pharmaceuticals and biologically relevant compounds .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, such as “4-Benzoylmorpholin-3-one”, often involves starting materials like 1,2-amino alcohols, aziridines, and epoxides . A patent describes a process for the preparation of a similar compound, “4- {4- [5 (S)- (aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one”, which might provide insights into the synthesis of "4-Benzoylmorpholin-3-one" .
Molecular Structure Analysis
The molecular structure of “4-Benzoylmorpholin-3-one” can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and solid-state nuclear magnetic resonance (NMR) . These techniques can provide information about the compound’s bonding, functional groups, and crystal structure.
Chemical Reactions Analysis
The chemical reactions involving “4-Benzoylmorpholin-3-one” can be analyzed using various techniques. For instance, language models have been used for molecule analysis, relying on Simplified Molecular Input Line Entry System (SMILES) as input for molecular representation learning .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Benzoylmorpholin-3-one” can be determined using various analytical techniques. For instance, its molecular weight, log P (n-octanol/water partition coefficient), log D7.4 (n-octanol/water distribution coefficient at pH 7.4), pKa (ionization constant), and aqueous solubility can be determined .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
4-Benzoylmorpholin-3-one is utilized in the dynamic kinetic resolution-based asymmetric transfer hydrogenation of 2-benzoylmorpholinones. This process efficiently produces (2R,3S)- or (2S,3R)-2-(hydroxyphenylmethyl)morpholin-3-ones with high diastereo- and enantioselectivity, controlling two contiguous stereogenic centers in a single step. This method is applied for the stereoselective synthesis of all four stereoisomers of the antidepressant reboxetine (Son & Lee, 2013).
Biological Activity
Inhibition of phosphatidylinositol 3-OH kinase: 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), a derivative of 4-Benzoylmorpholin-3-one, is shown to induce dauer formation, increase thermotolerance, and extend lifespan in Caenorhabditis elegans, suggesting a role in neuroendocrine signaling and stress resistance (Babar et al., 1999).
Antitumor Activity: Certain derivatives of 4-Benzoylmorpholin-3-one, such as 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, exhibit potent antitumor activity. They induce cell cycle arrest and apoptosis, showing promise as anticancer agents (Mukherjee et al., 2010).
Pharmaceutical Research
Histamine H3 Antagonists: 4-Phenoxypiperidines, containing a 4-phenoxypiperidine core similar to 4-Benzoylmorpholin-3-one, have been developed as potent, conformationally restricted non-imidazole histamine H3 antagonists. These compounds, including 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, show efficacy in vivo for wakefulness (Dvorak et al., 2005).
Synthesis of Morpholine Derivatives: A series of 2‐aryl‐4‐(3‐arylpropyl)morpholines has been synthesized, demonstrating potential pharmaceutical applications, such as for antidepressive activity (Avramova et al., 1998).
Chemical and Catalytic Applications
Photoinitiators: 4-Benzoylbenzyl-3-morpholinopropanoate, derived from 4-Benzoylmorpholin-3-one, has been used as an efficient one-component photoinitiator for polymerization processes (Jian et al., 2016).
Laser-driven Heterogeneous Catalysis: Silica supported gold nanoparticles, irradiated by laser at specific wavelengths, have been used to catalyze the production of 4-benzoylmorpholine from benzaldehyde and morpholine via amide formation, demonstrating an innovative approach to liquid-phase organic reactions (Pineda et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, “4-(4-Aminophenyl)morpholin-3-one”, indicates that it is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an appropriate treatment and disposal facility .
Direcciones Futuras
The future directions for “4-Benzoylmorpholin-3-one” could involve further exploration of its synthesis, analysis of its properties, and investigation of its potential applications in various fields. The development of new molecules with potent activity against otherwise highly resistant pathogens is a potential area of interest .
Propiedades
IUPAC Name |
4-benzoylmorpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-8-15-7-6-12(10)11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICUXZIPJQNDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylmorpholin-3-one | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride](/img/structure/B2855826.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2855832.png)


![(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2855836.png)
![(1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2855837.png)



